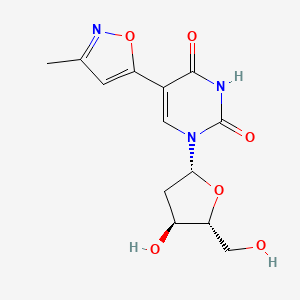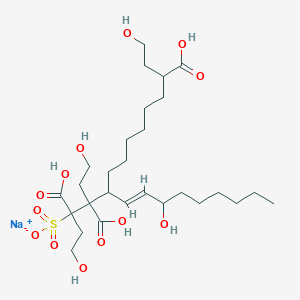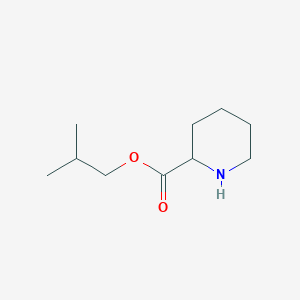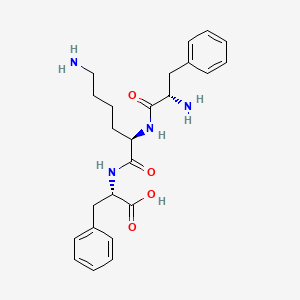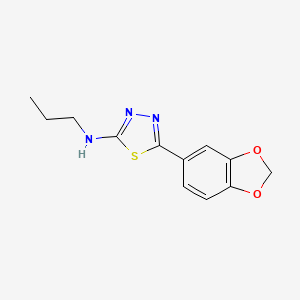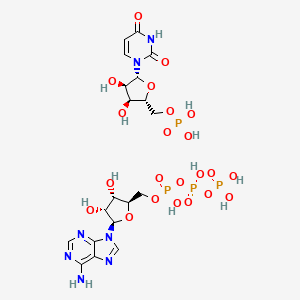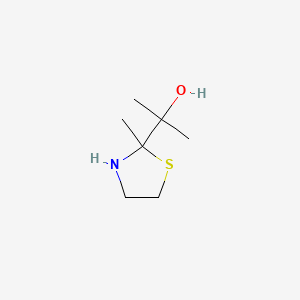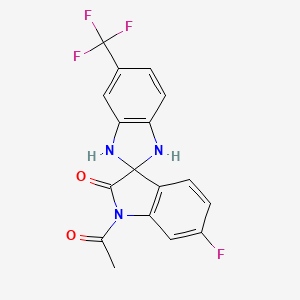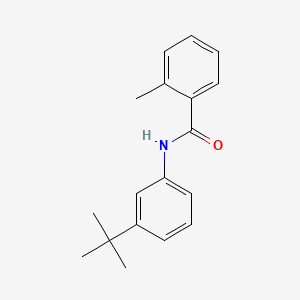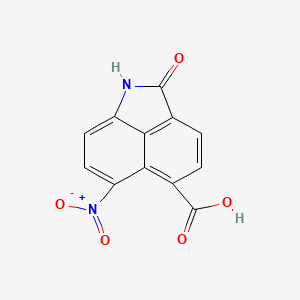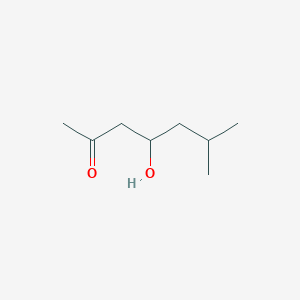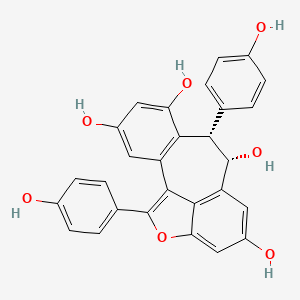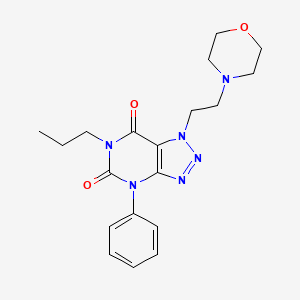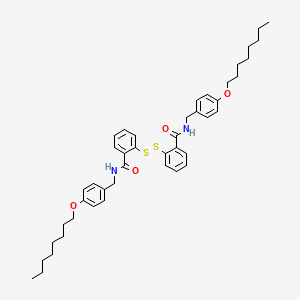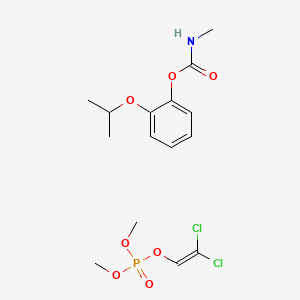
Black Flag
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Black Flag” is a term that can refer to various compounds depending on the context in the realm of chemistry, it is often associated with black phosphorus, an allotrope of phosphorus
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Black phosphorus can be synthesized through several methods, including:
High-Pressure Synthesis: This method involves converting white phosphorus to black phosphorus under high pressure and temperature conditions.
Chemical Vapor Transport (CVT): In this method, red phosphorus is converted to black phosphorus using a transport agent like iodine at elevated temperatures.
Solution-Based Synthesis: This involves the reduction of phosphorus trichloride in the presence of a reducing agent like sodium in an organic solvent.
Industrial Production Methods
Industrial production of black phosphorus is still in its nascent stages due to the high costs and complex procedures involved. advancements in scalable production methods are being researched to make it more commercially viable.
Análisis De Reacciones Químicas
Types of Reactions
Black phosphorus undergoes various chemical reactions, including:
Oxidation: Black phosphorus can be oxidized to form phosphorus oxides.
Reduction: It can be reduced to form phosphine gas under certain conditions.
Substitution: Black phosphorus can undergo substitution reactions where its atoms are replaced by other elements or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and ozone.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products
Oxidation: Phosphorus pentoxide (P2O5)
Reduction: Phosphine (PH3)
Substitution: Various halogenated phosphorus compounds
Aplicaciones Científicas De Investigación
Black phosphorus has a wide range of scientific research applications:
Electronics: Used in the development of field-effect transistors due to its high carrier mobility.
Optoelectronics: Utilized in photodetectors and light-emitting devices.
Biomedicine: Explored for drug delivery systems and bioimaging due to its biocompatibility.
Energy Storage: Investigated for use in batteries and supercapacitors.
Mecanismo De Acción
The mechanism of action of black phosphorus involves its interaction with various molecular targets and pathways:
Electronic Properties: Its unique band structure allows for efficient charge transport.
Optoelectronic Properties: The layer-dependent bandgap enables its use in a wide range of light wavelengths.
Biological Interactions: Its biocompatibility and ability to generate reactive oxygen species make it useful in medical applications.
Comparación Con Compuestos Similares
Black phosphorus is often compared with other phosphorus allotropes and similar materials:
Red Phosphorus: Unlike black phosphorus, red phosphorus is less reactive and has different electronic properties.
White Phosphorus: Highly reactive and toxic, making it less suitable for many applications.
Graphene: While both have high carrier mobility, black phosphorus has a tunable bandgap, making it more versatile for certain applications.
List of Similar Compounds
- Red Phosphorus
- White Phosphorus
- Graphene
- Phosphorene (few-layer black phosphorus)
Black phosphorus stands out due to its unique combination of electronic, optoelectronic, and biocompatible properties, making it a highly versatile material for various advanced applications.
Propiedades
Número CAS |
114269-35-1 |
|---|---|
Fórmula molecular |
C15H22Cl2NO7P |
Peso molecular |
430.2 g/mol |
Nombre IUPAC |
2,2-dichloroethenyl dimethyl phosphate;(2-propan-2-yloxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H15NO3.C4H7Cl2O4P/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3;1-8-11(7,9-2)10-3-4(5)6/h4-8H,1-3H3,(H,12,13);3H,1-2H3 |
Clave InChI |
JEJAGQKHAKDRGG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC=C1OC(=O)NC.COP(=O)(OC)OC=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


